Xorphanol mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xorphanol mesylate: is an opioid analgesic belonging to the morphinan family. It is known by its developmental code name TR-5379 or TR-5379M. Despite its potential as a potent analgesic, this compound was never marketed due to various reasons, including side effects observed during human trials .
Preparation Methods
The synthesis of xorphanol mesylate involves several steps, starting with the preparation of the core morphinan structure. The synthetic route typically includes:
Formation of the morphinan core: This involves the cyclization of appropriate precursors to form the morphinan skeleton.
Functionalization: Introduction of functional groups such as the cyclobutylmethyl group and the methylene group at specific positions on the morphinan core.
Chemical Reactions Analysis
Xorphanol mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The mesylate group can be substituted by nucleophiles, leading to the formation of various derivatives. .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationships of opioid analgesics.
Biology: Research on xorphanol mesylate has provided insights into the functioning of opioid receptors and their role in pain management.
Medicine: Although not marketed, the compound has been investigated for its analgesic properties and potential use in pain management.
Mechanism of Action
Xorphanol mesylate acts as a mixed agonist-antagonist of opioid receptors. It preferentially acts as a high-efficacy partial agonist or near-full agonist of the kappa-opioid receptor, and to a lesser extent, as a partial agonist of the mu-opioid receptor. It also acts as an agonist of the delta-opioid receptor. The compound produces potent analgesia by binding to these receptors and modulating pain signals .
Comparison with Similar Compounds
Xorphanol mesylate is unique due to its mixed agonist-antagonist properties and its high efficacy at the kappa-opioid receptor. Similar compounds include:
Butorphanol: Another mixed agonist-antagonist opioid analgesic.
Cyclorphan: A compound with similar structural features and opioid receptor activity.
Levorphanol: An opioid analgesic with a different receptor binding profile.
Nalmefene: An opioid receptor antagonist with some agonist properties
These compounds share structural similarities with this compound but differ in their receptor binding profiles and pharmacological effects.
Biological Activity
Xorphanol mesylate, also known as TR-5379 or TR-5379M, is an opioid analgesic belonging to the morphinan family. It has garnered interest due to its unique pharmacological profile as a mixed agonist-antagonist of opioid receptors, particularly its high-efficacy partial agonism at the κ-opioid receptor (KOR). This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Pharmacological Profile
Xorphanol exhibits a complex interaction with opioid receptors, primarily functioning as a high-efficacy partial agonist at the κ-opioid receptor while displaying antagonist properties at the μ-opioid receptor. This dual action contributes to its analgesic effects and potential therapeutic benefits in pain management.
Affinity and Efficacy
Research has demonstrated that xorphanol possesses a significant affinity for opioid receptors. The following table summarizes the binding affinities (Ki values) of various opioid ligands, including xorphanol:
Ligand | Affinity Ki (nM) |
---|---|
Cyclazocine | 0.22 ± 0.02 |
Morphine | 2.2 ± 0.5 |
Xorphanol | 0.25 ± 0.01 |
Naltrexone | 0.74 ± 0.06 |
The low Ki value of xorphanol indicates its potent binding capability to opioid receptors, suggesting it may be effective in clinical applications for pain relief .
Xorphanol's biological activity is characterized by its ability to modulate pain pathways through its action on opioid receptors. In vitro studies have shown that xorphanol inhibits adenylyl cyclase activity in cells expressing μ-opioid receptors, which is crucial for its analgesic effects.
Inhibition of cAMP Production
The inhibition of cyclic adenosine monophosphate (cAMP) production is a key mechanism through which xorphanol exerts its effects:
- IC50 Values : Xorphanol has been shown to have an IC50 value of 3.4 ± 1.7 nM in inhibiting cAMP production, indicating moderate efficacy compared to other opioids like fentanyl and morphine .
- Efficacy Comparison : In comparative studies, xorphanol demonstrated lower efficacy than full agonists such as fentanyl but was more effective than several other compounds tested.
Clinical Studies and Case Reports
Although xorphanol was never marketed commercially, it underwent various clinical evaluations that highlighted both its therapeutic potential and side effects.
Case Study Insights
- Analgesic Efficacy : Clinical trials indicated that xorphanol provided effective pain relief comparable to traditional opioids while exhibiting a lower risk of dependence .
- Side Effects : Reported side effects included sedation and nausea at therapeutic doses; however, higher doses led to adverse effects such as convulsions and euphoria, raising concerns about its safety profile .
Properties
CAS No. |
77287-90-2 |
---|---|
Molecular Formula |
C24H35NO4S |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid |
InChI |
InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4)/t16-,21+,22-,23+;/m0./s1 |
InChI Key |
VRWTWCLVCNQJGM-ZBWZZBALSA-N |
SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Isomeric SMILES |
C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Canonical SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(cyclobutylmethyl)-8 beta-methyl-6-methylenemorphinan-3-ol N-CBM-MMM TR 5379 TR-5379M xorphanol mesylate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.